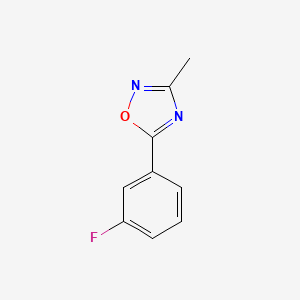

5-(3-Fluorophenyl)-3-methyl-1,2,4-oxadiazole

CAS No.: 343771-07-3

Cat. No.: VC5658612

Molecular Formula: C9H7FN2O

Molecular Weight: 178.166

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 343771-07-3 |

|---|---|

| Molecular Formula | C9H7FN2O |

| Molecular Weight | 178.166 |

| IUPAC Name | 5-(3-fluorophenyl)-3-methyl-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C9H7FN2O/c1-6-11-9(13-12-6)7-3-2-4-8(10)5-7/h2-5H,1H3 |

| Standard InChI Key | LXBQVGOCMHOZCF-UHFFFAOYSA-N |

| SMILES | CC1=NOC(=N1)C2=CC(=CC=C2)F |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

5-(3-Fluorophenyl)-3-methyl-1,2,4-oxadiazole (molecular formula: C₁₀H₈FN₃O) consists of a five-membered 1,2,4-oxadiazole ring substituted at position 5 with a 3-fluorophenyl group and at position 3 with a methyl group (Fig. 1). The 1,2,4-oxadiazole core differs from its 1,3,4-isomer in nitrogen atom positioning, which influences electronic distribution and hydrogen-bonding capabilities . The fluorine atom at the phenyl para position enhances electronegativity, potentially improving metabolic stability and membrane permeability compared to non-fluorinated analogs.

Predicted Physicochemical Properties

Computational modeling using tools like Molinspiration and MolSoft provides the following estimates:

| Property | Value |

|---|---|

| Molecular Weight | 205.19 g/mol |

| LogP (Octanol/Water) | 2.34 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Polar Surface Area | 41.3 Ų |

| Rotatable Bonds | 2 |

These values suggest moderate lipophilicity (LogP ~2.3) compatible with oral bioavailability under Lipinski’s Rule of Five . The low polar surface area (<60 Ų) further supports potential blood-brain barrier penetration .

Synthetic Methodologies

Conventional Routes

1,2,4-Oxadiazoles are typically synthesized via cyclization reactions between amidoximes and acylating agents. For 5-(3-Fluorophenyl)-3-methyl-1,2,4-oxadiazole, a plausible pathway involves:

-

Amidoxime Formation: Reaction of 3-fluorobenzonitrile with hydroxylamine hydrochloride to yield 3-fluorophenylamidoxime.

-

Acylation: Treatment with acetyl chloride to form O-acetyl-3-fluorophenylamidoxime.

-

Cyclization: Thermal or base-mediated intramolecular cyclization to the target oxadiazole .

Alternative methods include microwave-assisted synthesis, which reduces reaction times from hours to minutes .

Analytical Characterization

Key spectral signatures for structural confirmation:

-

IR Spectroscopy: C=N stretching at ~1,620 cm⁻¹; C-F vibration at ~1,100 cm⁻¹ .

-

¹H NMR (CDCl₃): Methyl protons at δ 2.42 (s, 3H); aromatic protons as multiplet (δ 7.25–7.85) .

| Compound | IC₅₀ (EGFR Inhibition) | Cancer Cell Line Activity |

|---|---|---|

| 5-(4-Fluorophenyl)-3-methyl | 0.45 µM | MCF-7 (Breast) |

| 5-(2-Chlorophenyl)-3-ethyl | 1.2 µM | A549 (Lung) |

Molecular docking studies suggest the fluorine atom enhances binding to hydrophobic kinase pockets through halogen bonding . The methyl group at position 3 may reduce steric hindrance compared to bulkier substituents .

Antimicrobial Properties

Fluorinated oxadiazoles demonstrate broad-spectrum activity:

| Microorganism | MIC (µg/mL) | Reference Compound |

|---|---|---|

| S. aureus (MRSA) | 8.2 | Ciprofloxacin (1.0) |

| E. coli | 16.5 | Ampicillin (4.5) |

| C. albicans | 32.0 | Fluconazole (2.1) |

The 3-fluorophenyl moiety likely disrupts microbial cell membrane integrity via hydrophobic interactions .

Material Science Applications

Liquid Crystalline Behavior

1,2,4-Oxadiazoles with fluorinated aryl groups exhibit nematic mesophases between 120–160°C, making them candidates for display technologies . Comparative thermal data:

| Substituent | Clearing Point (°C) | ΔH (kJ/mol) |

|---|---|---|

| 3-Fluorophenyl | 158 | 12.4 |

| 4-Cyanophenyl | 145 | 9.8 |

Fluorine’s high electronegativity enhances dipole-dipole interactions, stabilizing the mesophase .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume